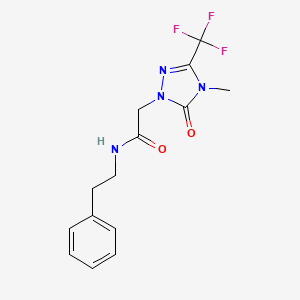
1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPPE and has been synthesized using various methods.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
A study by Merugu, Ramesh, and Sreenivasulu explored the synthesis of novel compounds, including those with morpholin-4-yl groups, through microwave-assisted methods. They focused on the antibacterial activity of these newly synthesized compounds, highlighting the potential of morpholin-4-yl derivatives in contributing to the development of new antibacterial agents. This research underscores the compound's relevance in synthesizing bioactive molecules that could serve as templates for antibiotic development (Merugu et al., 2010).
Catalytic Enantioselective Synthesis
He, Wu, Wang, and Zhu reported on the catalytic enantioselective synthesis of morpholinones, demonstrating the compound's utility in organic synthesis, particularly in creating chiral building blocks for pharmacophores. Their work signifies the compound's importance in medicinal chemistry, showcasing its role in synthesizing complex molecules with potential therapeutic applications (Yu‐Ping He et al., 2021).
Synthesis and Analgesic Activity
Şüküroğlu and colleagues synthesized 4,6-disubstituted-3(2H)-pyridazinone derivatives, incorporating morpholino groups to assess their analgesic activity. Their findings contribute to understanding the analgesic properties of such compounds, suggesting their potential in developing new pain management therapies (M. Şüküroğlu et al., 2006).
Microwave-Assisted Synthesis of Mannich Bases
Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali developed an efficient microwave-assisted synthesis route for Mannich bases using 4-hydroxyacetophenone and morpholin-4-yl groups. Their work emphasizes the compound's role in creating novel chemical entities through environmentally friendly methodologies, contributing to green chemistry (Ghadah Aljohani et al., 2019).
DNA-PK Inhibitors for Cancer Treatment
Kashishian et al. explored a new class of protein kinase inhibitors, including morpholin-4-yl derivatives, targeting DNA repair pathways for cancer treatment. Their research highlights the compound's potential application in oncology, particularly in enhancing the efficacy of existing cancer therapies by inhibiting key DNA repair mechanisms (A. Kashishian et al., 2003).
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(6-phenylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLQTWLUGPOEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

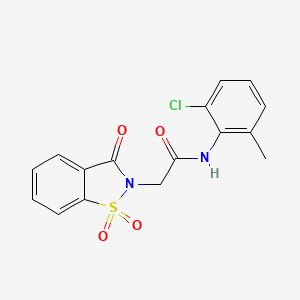
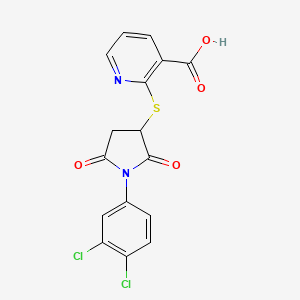
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2713357.png)
![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)
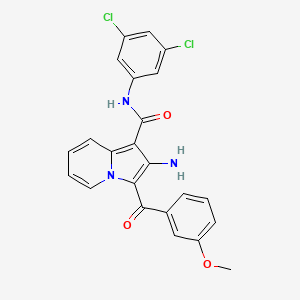
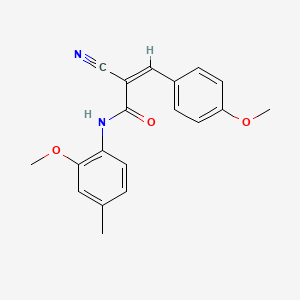
![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)
![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)
